4-Methoxy-1-phenyl-1H-indazole-5-acetic acid
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Overview
Description
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the indazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through various methods, including the reaction of the indazole derivative with bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring or the acetic acid moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: A compound with a similar indazole core but lacking the methoxy and acetic acid groups.
4-Methoxyphenylacetic acid: A compound with a similar methoxy and acetic acid moiety but lacking the indazole core.
Uniqueness
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid is unique due to the combination of its indazole core, methoxy group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the indazole core may enhance its binding affinity to certain biological targets, while the methoxy group may influence its solubility and reactivity.
Properties
CAS No. |
142504-02-7 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4-methoxy-1-phenylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-16-11(9-15(19)20)7-8-14-13(16)10-17-18(14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20) |
InChI Key |
CYVYRMJLQIBMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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